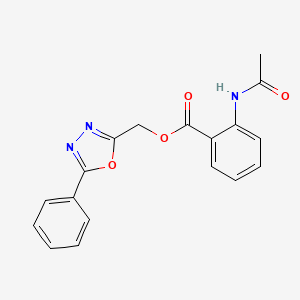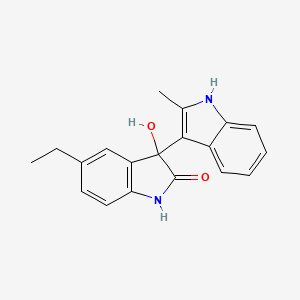
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-(acetylamino)benzoate
Vue d'ensemble
Description
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-(acetylamino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as POMAB, and it has been synthesized using different methods.
Applications De Recherche Scientifique
POMAB has been extensively studied for its potential applications in various scientific fields. One of its notable applications is in the field of medicinal chemistry, where it has shown promising results as an anticancer agent. Studies have shown that POMAB has a cytotoxic effect on cancer cells, and it induces apoptosis in cancer cells.
POMAB has also been studied for its potential application as an antibacterial agent. Research has shown that POMAB has antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mécanisme D'action
The mechanism of action of POMAB is not fully understood, but studies have suggested that it induces apoptosis in cancer cells by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication. POMAB has also been shown to inhibit the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.
Biochemical and Physiological Effects:
POMAB has been shown to have various biochemical and physiological effects. Studies have shown that POMAB can induce DNA damage and inhibit DNA synthesis in cancer cells. POMAB has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using POMAB in lab experiments is its ability to induce apoptosis in cancer cells, which makes it a potential anticancer agent. POMAB also has antibacterial activity, which makes it a potential antibacterial agent. However, one of the limitations of using POMAB in lab experiments is its cytotoxicity, which can affect normal cells.
Orientations Futures
There are various future directions for the research of POMAB. One of the directions is to study the mechanism of action of POMAB in more detail to understand its effects on cancer cells and bacteria. Another direction is to study the pharmacokinetics and pharmacodynamics of POMAB to understand its efficacy and toxicity in vivo. Additionally, researchers can explore the potential of POMAB as a drug delivery system for anticancer and antibacterial agents.
Conclusion:
In conclusion, POMAB is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of POMAB in various fields.
Propriétés
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-acetamidobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-12(22)19-15-10-6-5-9-14(15)18(23)24-11-16-20-21-17(25-16)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNJRIBWIOQLHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)OCC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-(4-isobutoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4407902.png)
![N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4407906.png)
![2-(4-bromophenyl)-5-[(4-ethoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B4407916.png)
![[3-(4-biphenylyloxy)propyl]dimethylamine hydrochloride](/img/structure/B4407924.png)
![3-{[(4-acetylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4407929.png)
![N-(2,4,6-trimethyl-3-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4407933.png)
![3-{[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B4407946.png)
![4-[(3-pyridinylamino)carbonyl]phenyl propionate](/img/structure/B4407954.png)
![4-{4-[3-(trifluoromethyl)phenoxy]butyl}morpholine hydrochloride](/img/structure/B4407963.png)

![2-[(4-ethoxyphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4407980.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4407983.png)
![N-[4-(4-morpholinyl)phenyl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4407984.png)